(R,S)-A-AMINO-3-HYDROXY-4-METHYL-5-ISOXAZOLEPROPIONIC ACID, MONOHYDRATE
Overview
Description
(R,S)-A-AMINO-3-HYDROXY-4-METHYL-5-ISOXAZOLEPROPIONIC ACID, MONOHYDRATE is a chemical compound that plays a significant role in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-A-AMINO-3-HYDROXY-4-METHYL-5-ISOXAZOLEPROPIONIC ACID, MONOHYDRATE involves several steps. One common method includes the reaction of appropriate precursors under controlled conditions. The reaction typically involves the use of solvents like methanol or ethanol and requires precise temperature and pH control to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: (R,S)-A-AMINO-3-HYDROXY-4-METHYL-5-ISOXAZOLEPROPIONIC ACID, MONOHYDRATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different derivatives of the compound, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for various applications .
Scientific Research Applications
(R,S)-A-AMINO-3-HYDROXY-4-METHYL-5-ISOXAZOLEPROPIONIC ACID, MONOHYDRATE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying various biochemical pathways and processes. In medicine, the compound is investigated for its potential therapeutic effects, particularly in neurological disorders. Additionally, it finds applications in the industry for the development of new materials and products .
Mechanism of Action
The mechanism of action of (R,S)-A-AMINO-3-HYDROXY-4-METHYL-5-ISOXAZOLEPROPIONIC ACID, MONOHYDRATE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various physiological and biochemical changes, depending on the context and application .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (R,S)-A-AMINO-3-HYDROXY-4-METHYL-5-ISOXAZOLEPROPIONIC ACID, MONOHYDRATE include other amino acids and isoxazole derivatives. These compounds share structural similarities but may differ in their specific properties and applications.
Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-3-(4-methyl-3-oxo-1,2-oxazol-5-yl)propanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4.H2O/c1-3-5(13-9-6(3)10)2-4(8)7(11)12;/h4H,2,8H2,1H3,(H,9,10)(H,11,12);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYUUTQCVZWVME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ONC1=O)CC(C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656945 | |
Record name | 3-(4-Methyl-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)alanine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210049-09-5 | |
Record name | 3-(4-Methyl-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)alanine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R,S)-2-Amino-3-(3-hydroxy-4-methylisoxazol-5-yl)propanoic acid, monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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